Cbl-b-IN-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

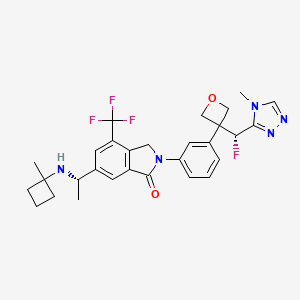

Molecular Formula |

C29H31F4N5O2 |

|---|---|

Molecular Weight |

557.6 g/mol |

IUPAC Name |

2-[3-[3-[(R)-fluoro-(4-methyl-1,2,4-triazol-3-yl)methyl]oxetan-3-yl]phenyl]-6-[(1S)-1-[(1-methylcyclobutyl)amino]ethyl]-4-(trifluoromethyl)-3H-isoindol-1-one |

InChI |

InChI=1S/C29H31F4N5O2/c1-17(35-27(2)8-5-9-27)18-10-21-22(23(11-18)29(31,32)33)13-38(26(21)39)20-7-4-6-19(12-20)28(14-40-15-28)24(30)25-36-34-16-37(25)3/h4,6-7,10-12,16-17,24,35H,5,8-9,13-15H2,1-3H3/t17-,24-/m0/s1 |

InChI Key |

NJOKETZTARBFPO-XDHUDOTRSA-N |

Isomeric SMILES |

C[C@@H](C1=CC2=C(CN(C2=O)C3=CC=CC(=C3)C4(COC4)[C@H](C5=NN=CN5C)F)C(=C1)C(F)(F)F)NC6(CCC6)C |

Canonical SMILES |

CC(C1=CC2=C(CN(C2=O)C3=CC=CC(=C3)C4(COC4)C(C5=NN=CN5C)F)C(=C1)C(F)(F)F)NC6(CCC6)C |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Cbl-b-IN-7: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for Cbl-b-IN-7, a potent small molecule inhibitor of the E3 ubiquitin ligase Cbl-b. The content herein is curated for an audience with a professional background in immunology, oncology, and drug discovery.

Introduction to Cbl-b and its Role in Immune Regulation

Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that functions as a critical negative regulator of immune responses.[1][2] Predominantly expressed in immune cells, Cbl-b sets the activation threshold for T-lymphocytes and Natural Killer (NK) cells, thereby playing a pivotal role in maintaining immune homeostasis and peripheral tolerance.[1][3][4] It achieves this by targeting key signaling proteins for ubiquitination, which can lead to their degradation or functional alteration.[2][3] In the context of oncology, Cbl-b activity within the tumor microenvironment can suppress anti-tumor immunity, making it a prime therapeutic target.[2][3][5]

Mechanism of Action of this compound

This compound, also identified as Compound 248, is a potent inhibitor of both Cbl-b and the closely related c-Cbl.[6] Its mechanism of action is centered on the direct inhibition of the E3 ligase activity of Cbl-b, which in turn unleashes the activation of immune effector cells.

Direct Inhibition of Cbl-b E3 Ligase Activity

While the precise binding mode of this compound has not been publicly detailed, studies on similar Cbl-b inhibitors, such as those from the NX-1607 series, have provided significant insights.[3] These inhibitors can act as an "intramolecular glue," binding to the interface of the tyrosine kinase-binding domain (TKBD) and the linker helix region (LHR).[3] This interaction locks Cbl-b in an inactive or "closed" conformation, preventing the conformational changes necessary for its E3 ligase function.[3][7] By inhibiting Cbl-b, this compound prevents the ubiquitination and subsequent degradation or inactivation of its downstream targets.

Downstream Signaling Pathways

The inhibition of Cbl-b by this compound leads to the enhancement of multiple downstream signaling pathways critical for immune cell activation.

-

T-Cell Receptor (TCR) Signaling: Cbl-b normally attenuates TCR signaling by targeting key components like PLCγ1, VAV1, ZAP-70, and LAT for ubiquitination.[7] Inhibition of Cbl-b with compounds like NX-1607 has been shown to increase the phosphorylation of PLCγ1, leading to the activation of the MAPK/ERK signaling pathway.[7] This results in enhanced T-cell activation, proliferation, and cytokine production, even in the absence of strong co-stimulatory signals from CD28.[4][7][8]

-

Natural Killer (NK) Cell Activation: Cbl-b also negatively regulates the activation of NK cells.[9][10] Inhibition of Cbl-b enhances the cytotoxic functions of NK cells and boosts their production of anti-tumor cytokines such as IFN-γ and TNF-α.[9][10]

-

Modulation of the TGF-β Signaling Pathway: Cbl-b promotes an immunosuppressive phenotype by ubiquitinating and degrading SMAD7, an inhibitor of the TGF-β signaling pathway.[2][11] By inhibiting Cbl-b, this compound is expected to stabilize SMAD7 levels, thereby dampening the immunosuppressive effects of TGF-β in the tumor microenvironment.

Quantitative Data

The following table summarizes the available quantitative data for this compound and related Cbl-b inhibitors.

| Compound | Target | Assay Type | Potency (IC50) | Reference |

| This compound | Cbl-b | Not Specified | 6.7 nM | [6] |

| This compound | c-Cbl | Not Specified | 5.2 nM | [6] |

| NX-1607 | Cbl-b | HTRF Assay | Low Nanomolar | [7] |

Experimental Protocols

The following are representative experimental protocols used to characterize the mechanism of action of Cbl-b inhibitors.

In Vitro Cbl-b Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantitatively measures the inhibitory activity of a compound on Cbl-b's E3 ligase function.

-

Reagents: Recombinant Cbl-b protein, ubiquitin, E1 and E2 enzymes, biotinylated substrate peptide, and HTRF detection reagents (e.g., europium-labeled anti-tag antibody and streptavidin-XL665).

-

Procedure:

-

The ubiquitination reaction is performed in a microplate by incubating Cbl-b, E1, E2, ubiquitin, and the biotinylated substrate in the presence of varying concentrations of the inhibitor (e.g., this compound).

-

The reaction is initiated by the addition of ATP.

-

After a defined incubation period, the reaction is stopped, and HTRF detection reagents are added.

-

The plate is read on an HTRF-compatible reader.

-

-

Data Analysis: The HTRF signal is proportional to the extent of substrate ubiquitination. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

T-Cell Activation Assay

This assay assesses the effect of Cbl-b inhibitors on T-cell activation.

-

Cell Culture: Primary human T-cells or Jurkat T-cells are cultured under standard conditions.

-

Procedure:

-

T-cells are pre-treated with various concentrations of the Cbl-b inhibitor or a vehicle control.

-

The cells are then stimulated with anti-CD3 and anti-CD28 antibodies to mimic TCR activation.

-

After 24-72 hours, cell supernatants are collected for cytokine analysis (e.g., IL-2, IFN-γ) using ELISA or multiplex bead assays.

-

Cells are harvested and stained with fluorescently labeled antibodies against activation markers (e.g., CD69, CD25) for analysis by flow cytometry.

-

-

Data Analysis: The increase in cytokine secretion and the percentage of cells expressing activation markers are quantified to determine the effect of the inhibitor on T-cell activation.

Western Blot Analysis of Signaling Pathways

This method is used to detect changes in the phosphorylation status of key signaling proteins.

-

Sample Preparation: T-cells are treated with the Cbl-b inhibitor and stimulated as described in the T-cell activation assay.

-

Procedure:

-

Cell lysates are prepared, and protein concentration is determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated and total proteins of interest (e.g., p-PLCγ1, PLCγ1, p-ERK1/2, ERK1/2).

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection with an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: The band intensities are quantified to determine the relative change in protein phosphorylation upon inhibitor treatment.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Cbl-b negatively regulates T-cell activation, a process reversed by this compound.

Caption: A typical experimental workflow for the characterization of Cbl-b inhibitors.

References

- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jitc.bmj.com [jitc.bmj.com]

- 3. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]

- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 5. ashpublications.org [ashpublications.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JCI - Ablation of Cbl-b provides protection against transplanted and spontaneous tumors [jci.org]

- 9. NX-1607 as a Cbl-b Inhibitor Enhances T and NK Cell Responses in Cancer Immunotherapy - Application Notes - ICE Bioscience [en.ice-biosci.com]

- 10. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

The Lynchpin of Immune Tolerance: A Technical Guide to Cbl-b E3 Ubiquitin Ligase and its Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that has emerged as a critical negative regulator of immune responses, particularly in establishing the activation threshold of T-cells and maintaining peripheral tolerance.[1][2] Its role as an intracellular immune checkpoint makes it a compelling target for therapeutic intervention, especially in the realm of immuno-oncology.[2][3] This technical guide provides an in-depth exploration of Cbl-b's function, the signaling pathways it modulates, and the methodologies used to investigate its activity and inhibition. Detailed experimental protocols and quantitative data on Cbl-b inhibitors are presented to aid researchers and drug development professionals in this rapidly evolving field.

Introduction to Cbl-b E3 Ubiquitin Ligase

Cbl-b, a member of the Cbl family of proteins, functions primarily as an E3 ubiquitin ligase, mediating the covalent attachment of ubiquitin to substrate proteins, thereby targeting them for degradation or altering their function.[4][5] This post-translational modification is a pivotal mechanism in regulating the amplitude and duration of signaling cascades.[6] Cbl-b is prominently expressed in immune cells and plays a non-redundant role in preventing aberrant immune activation and autoimmunity.[7] Mechanistically, Cbl-b, through its various domains, interacts with and ubiquitinates key components of signaling pathways downstream of the T-cell receptor (TCR) and other immune receptors.[8][9]

Core Function and Mechanism of Action

The primary function of Cbl-b is to act as a brake on immune cell activation, most notably in T-lymphocytes.[10] In the absence of co-stimulatory signals, Cbl-b is upregulated and targets key signaling molecules for ubiquitination, leading to a state of T-cell anergy or unresponsiveness.[6][11] This gatekeeping function is crucial for preventing the activation of T-cells against self-antigens.

The structure of Cbl-b is central to its function, comprising:

-

Tyrosine Kinase Binding (TKB) Domain: Recognizes and binds to phosphorylated tyrosine residues on target proteins.[12]

-

RING Finger Domain: Recruits the ubiquitin-conjugating enzyme (E2) loaded with ubiquitin, facilitating the transfer of ubiquitin to the substrate.[12][13]

-

Linker Helix Region (LHR): Connects the TKB and RING domains and plays a regulatory role in the ligase activity of Cbl-b.[12]

-

Proline-rich Region and UBA Domain: Mediate interactions with other signaling proteins.[5][8]

In its inactive state, Cbl-b adopts a closed conformation where the RING domain's interaction with the E2 enzyme is masked.[12] Phosphorylation of a key tyrosine residue (Y363) in the linker helix region induces a conformational change to an open, active state, enabling its E3 ligase activity.[12]

Cbl-b Inhibitors: A New Frontier in Immunotherapy

The discovery that genetic deletion of Cbl-b in mice leads to spontaneous tumor rejection has propelled the development of small molecule inhibitors targeting this E3 ligase.[3] By inhibiting Cbl-b, the threshold for T-cell and NK cell activation is lowered, unleashing a potent anti-tumor immune response.[3][12]

Mechanism of Action of Cbl-b Inhibitors

A novel class of Cbl-b inhibitors, including the clinical candidate NX-1607 and its analogue C7683, function as "intramolecular glues."[14][15] These molecules bind to a pocket at the interface of the TKB and linker helix domains, locking Cbl-b in its inactive, closed conformation.[15] This prevents the phosphorylation-dependent activation and subsequent ubiquitination of its target substrates.[7]

Quantitative Data on Cbl-b Inhibitors

The potency of various Cbl-b inhibitors has been determined using a range of biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the efficacy of these compounds.

| Inhibitor | Type | Assay | IC50 | Reference(s) |

| NX-1607 | Small Molecule | Biochemical | Low nM | [3] |

| C7683 | Small Molecule | Biochemical | <1 nM | [14] |

| NRX-8 | Small Molecule | Binding (KD) | 20 nM | [16] |

| Agelasine W | Natural Product Derivative | In vitro enzymatic | 57 µM | [17] |

| Agelasine X | Natural Product Derivative | In vitro enzymatic | 72 µM | [17] |

| Agelasine Y | Natural Product Derivative | In vitro enzymatic | 66 µM | [17] |

| Ageliferin Derivatives | Natural Product Derivative | In vitro enzymatic | 18-35 µM | [17] |

Signaling Pathways Regulated by Cbl-b

Cbl-b exerts its regulatory function by intervening in several critical signaling pathways within immune cells.

T-Cell Receptor (TCR) Signaling

Upon TCR engagement without co-stimulation, Cbl-b is activated and targets multiple downstream signaling proteins for ubiquitination, including PLCγ1, Vav1, and the p85 subunit of PI3K.[8][11] This dampens the signaling cascade that would otherwise lead to T-cell proliferation and cytokine production, thus inducing a state of anergy.

Natural Killer (NK) Cell Signaling

Cbl-b also negatively regulates the activation of NK cells. It is involved in the ubiquitination and degradation of signaling molecules downstream of activating receptors, thereby dampening NK cell-mediated cytotoxicity and cytokine production.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Cbl-b function and the efficacy of its inhibitors.

In Vitro Cbl-b Auto-ubiquitination Assay (Western Blot)

This assay directly measures the E3 ligase activity of Cbl-b by detecting its self-ubiquitination.

Materials:

-

Recombinant human E1 enzyme (UBE1)

-

Recombinant human E2 enzyme (e.g., UBE2D2/UbcH5b)

-

Recombinant human Cbl-b (full-length or catalytic domain)

-

Ubiquitin

-

ATP

-

10x Ubiquitination buffer (500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)

-

4x SDS-PAGE loading buffer

-

Primary antibodies: anti-Cbl-b, anti-ubiquitin

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Prepare the reaction mixture in a final volume of 30-50 µL. For a 50 µL reaction, combine:

-

5 µL of 10x Ubiquitination buffer

-

100-200 nM E1 enzyme

-

0.5-1 µM E2 enzyme

-

0.2-0.5 µM Cbl-b

-

5-10 µM Ubiquitin

-

Deionized water to 45 µL

-

-

Initiate the reaction by adding 5 µL of 10 mM ATP (final concentration 1 mM). For a negative control, add 5 µL of deionized water instead of ATP.

-

Incubate the reaction at 37°C for 60-90 minutes.

-

Stop the reaction by adding 15-20 µL of 4x SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.

-

Resolve the proteins by SDS-PAGE on an 8-12% polyacrylamide gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against Cbl-b or ubiquitin overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the ubiquitinated Cbl-b bands using a chemiluminescence imaging system. A high-molecular-weight smear or laddering pattern indicates auto-ubiquitination.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This high-throughput assay measures Cbl-b auto-ubiquitination in a homogeneous format.[18]

Materials:

-

GST-tagged Cbl-b

-

E1 and E2 enzymes

-

Biotin-labeled Ubiquitin

-

ATP

-

Assay Buffer

-

Terbium-labeled anti-GST antibody (donor)

-

Streptavidin-conjugated fluorophore (acceptor)

-

384-well low-volume plates

-

TR-FRET plate reader

Procedure:

-

Prepare a reaction mixture containing E1, E2, biotin-ubiquitin, and ATP in assay buffer.

-

Add the test inhibitor (e.g., NX-1607) at various concentrations to the wells of a 384-well plate.

-

Add GST-Cbl-b to the wells.

-

Initiate the reaction by adding the reaction mixture from step 1.

-

Incubate the plate at 30°C or 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagents: Terbium-labeled anti-GST antibody and streptavidin-conjugated acceptor.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Calculate the TR-FRET ratio (665 nm / 620 nm). A decrease in the ratio indicates inhibition of Cbl-b auto-ubiquitination.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement of an inhibitor with Cbl-b in a cellular context.[15] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

-

Cells expressing Cbl-b (e.g., T-cell line or primary T-cells)

-

Cbl-b inhibitor

-

DMSO (vehicle control)

-

PBS

-

Lysis buffer with protease inhibitors

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Western blot or ELISA reagents for Cbl-b detection

Procedure:

-

Treat cultured cells with the Cbl-b inhibitor or DMSO for a defined period (e.g., 1-2 hours).

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in PBS and aliquot into PCR tubes or a 96-well PCR plate.

-

Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble fraction (containing stabilized, non-aggregated protein) from the insoluble fraction by centrifugation.

-

Analyze the amount of soluble Cbl-b in each sample by Western blot or ELISA.

-

Plot the amount of soluble Cbl-b as a function of temperature to generate melting curves for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Experimental and Screening Workflows

A logical workflow is essential for the discovery and characterization of Cbl-b inhibitors.

Conclusion

Cbl-b stands as a pivotal regulator of immune homeostasis, and its inhibition represents a promising strategy for enhancing anti-tumor immunity. This technical guide has provided a comprehensive overview of Cbl-b's function, the signaling pathways it governs, and detailed protocols for its study. The quantitative data on current inhibitors and the outlined workflows offer a valuable resource for researchers and drug developers working to harness the therapeutic potential of targeting this key intracellular immune checkpoint. As our understanding of Cbl-b continues to grow, so too will the opportunities for developing novel and effective immunotherapies.

References

- 1. promega.com [promega.com]

- 2. eubopen.org [eubopen.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. oicr.on.ca [oicr.on.ca]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Cbl-b and Itch: Key regulators of peripheral T cell tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jitc.bmj.com [jitc.bmj.com]

- 8. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. docs.abcam.com [docs.abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. Essential role of the E3 ubiquitin ligase Cbl-b in T cell anergy induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Autoinhibition and phosphorylation-induced activation mechanisms of human cancer and autoimmune disease-related E3 protein Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]

- 13. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition (Journal Article) | OSTI.GOV [osti.gov]

- 15. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery and optimization of CBL-B inhibitors - American Chemical Society [acs.digitellinc.com]

- 17. researchgate.net [researchgate.net]

- 18. Screening tools for CBL activity | TR-FRET Assay Kit | BPS Bioscience [bio-connect.nl]

Cbl-b-IN-7: A Negative Regulator of Immune Response - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) has emerged as a critical negative regulator of the immune response, particularly in setting the activation threshold for T cells and other immune cells.[1][2] Its role as an intracellular checkpoint makes it a compelling target for immuno-oncology and the treatment of various immune-related disorders.[3] Inhibition of Cbl-b can lower the threshold for T cell activation, enhance anti-tumor immunity, and potentially overcome resistance to existing immunotherapies.[4][5] This technical guide provides an in-depth overview of Cbl-b-IN-7, a potent inhibitor of Cbl-b, including its mechanism of action, quantitative data, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways. While comprehensive public data for this compound is limited, this guide leverages available information and data from closely related, well-characterized Cbl-b inhibitors such as NX-1607 to provide a thorough technical understanding.

Introduction to Cbl-b as a Therapeutic Target

Cbl-b is a RING finger E3 ubiquitin ligase that plays a pivotal role in maintaining immune homeostasis by negatively regulating the activation of various immune cells, including T cells, B cells, and NK cells.[2][6] It functions by ubiquitinating key signaling proteins downstream of immune receptors, such as the T cell receptor (TCR), leading to their degradation or altered function.[3][7] This process raises the threshold for immune cell activation, requiring a co-stimulatory signal, such as from CD28, for a robust response.[7]

In the tumor microenvironment, the inhibitory function of Cbl-b can contribute to immune suppression, allowing cancer cells to evade immune surveillance.[8][9] Genetic knockout of Cbl-b in preclinical models has demonstrated enhanced anti-tumor immunity and tumor rejection.[3] Consequently, small molecule inhibitors of Cbl-b are being actively developed as a novel class of cancer immunotherapies.[4] These inhibitors aim to "release the brakes" on the immune system, enabling a more potent anti-cancer response.[10]

This compound: A Potent Cbl-b Inhibitor

This compound (also referred to as Compound 248 in patent literature) is a potent small molecule inhibitor of Cbl-b. It belongs to a class of lactam-containing compounds designed to inhibit the E3 ligase activity of Cbl-b.

Mechanism of Action

Cbl-b inhibitors like this compound function by locking the Cbl-b protein in an inactive, or "closed," conformation.[2][8] This allosteric inhibition prevents the conformational changes necessary for Cbl-b to bind to its E2 ubiquitin-conjugating enzyme and subsequently ubiquitinate its target substrates.[2][8] By inhibiting Cbl-b's E3 ligase activity, this compound prevents the ubiquitination and subsequent degradation or functional alteration of key signaling molecules in the T cell activation pathway.[1][4] This leads to a lowering of the T cell activation threshold, resulting in enhanced proliferation, cytokine production, and cytotoxic activity upon TCR stimulation, even in the absence of strong co-stimulation.[1][10]

Quantitative Data

Quantitative data for this compound is primarily available from patent literature. The table below summarizes the reported in vitro potency. Due to the limited availability of further specific data for this compound, representative data from the well-characterized and structurally related Cbl-b inhibitor NX-1607 is included for illustrative purposes.

| Parameter | This compound | NX-1607 (Representative Data) | Reference |

| Cbl-b IC50 (TR-FRET) | 6.7 nM | ~2.5 nM | ,[9] |

| c-Cbl IC50 (TR-FRET) | 5.2 nM | - | |

| T-Cell Activation (IL-2 Release EC50) | Data not publicly available | ~100-500 nM (varies by cell type and stimulation) | [9] |

| In vivo Tumor Growth Inhibition | Data not publicly available | Significant tumor growth inhibition in syngeneic mouse models (e.g., CT26) at doses of 10-30 mg/kg | [1] |

Signaling Pathways and Experimental Workflows

Cbl-b Signaling Pathway in T-Cell Activation

The following diagram illustrates the central role of Cbl-b in negatively regulating the T cell receptor (TCR) signaling pathway and the mechanism of action for a Cbl-b inhibitor.

Caption: Cbl-b negatively regulates TCR signaling by ubiquitinating key downstream effectors. This compound inhibits this process, enhancing T cell activation.

Experimental Workflow: In Vitro Characterization of this compound

The following diagram outlines a typical workflow for the in vitro characterization of a Cbl-b inhibitor like this compound.

Caption: A multi-step workflow is employed to characterize Cbl-b inhibitors from biochemical potency to in vivo efficacy.

Detailed Experimental Protocols

Cbl-b TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay

This assay is used to determine the IC50 value of an inhibitor against Cbl-b's E3 ligase activity.[11][12]

Principle: The assay measures the auto-ubiquitination of GST-tagged Cbl-b. A terbium-labeled anti-GST antibody serves as the FRET donor, and biotin-labeled ubiquitin, detected by a streptavidin-conjugated acceptor fluorophore, serves as the FRET acceptor. Inhibition of Cbl-b activity reduces the ubiquitination and thus the FRET signal.

Materials:

-

Recombinant GST-tagged Cbl-b

-

E1 activating enzyme

-

E2 conjugating enzyme (e.g., UbcH5b)

-

Biotin-labeled ubiquitin

-

ATP

-

Terbium-labeled anti-GST antibody

-

Streptavidin-conjugated FRET acceptor (e.g., d2)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl2, 0.1% BSA, 0.05% Tween-20)

-

384-well low-volume plates

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a concentration gradient.

-

In a 384-well plate, add 2 µL of the inhibitor dilutions.

-

Prepare a master mix containing E1, E2, biotin-ubiquitin, and ATP in assay buffer.

-

Add 4 µL of the master mix to each well.

-

Add 4 µL of recombinant Cbl-b to each well to initiate the reaction.

-

Incubate the plate at 37°C for 1-2 hours.

-

Prepare a detection mix containing the terbium-labeled anti-GST antibody and streptavidin-d2 in detection buffer.

-

Add 10 µL of the detection mix to each well.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm and 665 nm).

-

Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.

In Vitro T Cell Activation and Cytokine Release Assay

This assay measures the effect of this compound on T cell activation by quantifying the release of cytokines like IL-2 and IFN-γ.[13][14]

Principle: Primary T cells are stimulated through their TCR in the presence of varying concentrations of the inhibitor. Increased cytokine secretion indicates enhanced T cell activation due to Cbl-b inhibition.

Materials:

-

Human or mouse peripheral blood mononuclear cells (PBMCs) or isolated T cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Anti-CD3 and anti-CD28 antibodies for T cell stimulation

-

This compound

-

ELISA or bead-based immunoassay kits for IL-2 and IFN-γ

-

96-well cell culture plates

Procedure:

-

Isolate PBMCs or T cells from whole blood using density gradient centrifugation.

-

Plate the cells in a 96-well plate at a density of 1-2 x 10^5 cells per well.

-

Pre-incubate the cells with serial dilutions of this compound for 1-2 hours.

-

Stimulate the cells with a suboptimal concentration of plate-bound or soluble anti-CD3 antibody (and optionally a low concentration of anti-CD28).

-

Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.

-

Harvest the cell culture supernatants.

-

Quantify the concentration of IL-2 and IFN-γ in the supernatants using an ELISA or bead-based immunoassay according to the manufacturer's instructions.

-

Plot the cytokine concentrations against the inhibitor concentration to determine the EC50 value.

Cbl-b Ubiquitination Assay in Cells

This assay confirms that the inhibitor blocks the ubiquitination of Cbl-b's target proteins within a cellular context.[15]

Principle: Cells are treated with the inhibitor, and then a specific Cbl-b substrate is immunoprecipitated. The level of ubiquitination on the substrate is then assessed by Western blotting.

Materials:

-

A suitable cell line (e.g., Jurkat T cells)

-

Cell lysis buffer (e.g., RIPA buffer with protease and deubiquitinase inhibitors)

-

Antibody against a known Cbl-b substrate (e.g., PLCγ1)

-

Protein A/G agarose beads

-

Antibody against ubiquitin

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Culture Jurkat T cells and treat with this compound or vehicle (DMSO) for 2-4 hours.

-

Stimulate the cells with an appropriate agonist (e.g., anti-CD3) for a short period (5-15 minutes).

-

Lyse the cells in lysis buffer.

-

Pre-clear the lysates and then immunoprecipitate the target protein (e.g., PLCγ1) using a specific antibody and Protein A/G beads.

-

Wash the beads extensively to remove non-specific binding.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitination status of the target protein.

-

Re-probe the membrane with the antibody against the target protein to confirm equal loading.

Conclusion

This compound represents a promising lead compound in the development of a new class of immuno-oncology agents. By targeting the E3 ubiquitin ligase Cbl-b, it effectively lowers the activation threshold of immune cells, leading to a more robust anti-tumor response. The data from related compounds like NX-1607, which is currently in clinical trials, further validates the therapeutic potential of this approach.[2][8] The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug developers working on the characterization and advancement of Cbl-b inhibitors. Further investigation into the in vivo efficacy, safety profile, and potential combination therapies will be crucial in realizing the full therapeutic promise of Cbl-b inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jitc.bmj.com [jitc.bmj.com]

- 6. Cbl-b is upregulated and plays a negative role in activated human NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Screening tools for CBL activity | TR-FRET Assay Kit | BPS Bioscience [bio-connect.nl]

- 13. Rapid detection, enrichment and propagation of specific T cell subsets based on cytokine secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 15. promega.com [promega.com]

The role of Cbl-b in cancer immunotherapy

An In-Depth Technical Guide to the Role of Cbl-b in Cancer Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that has emerged as a critical intracellular immune checkpoint and a promising therapeutic target in oncology.[1][2][3] By negatively regulating the activation of key immune cells, particularly T cells and Natural Killer (NK) cells, Cbl-b plays a pivotal role in maintaining immune homeostasis and preventing autoimmunity.[1][4][5] However, within the tumor microenvironment (TME), its function contributes to immune suppression, allowing cancer cells to evade detection and elimination.[1][6] This technical guide provides a comprehensive overview of the molecular mechanisms of Cbl-b, its role in regulating anti-tumor immunity, preclinical and clinical evidence supporting its inhibition, and detailed experimental protocols for its investigation.

Cbl-b: A Master Regulator of Immune Activation

Cbl-b is a member of the Casitas B-lineage lymphoma (Cbl) family of RING finger E3 ubiquitin ligases.[1][7] These enzymes mediate the covalent attachment of ubiquitin to substrate proteins, targeting them for degradation or altering their function.[1][8] Cbl-b is predominantly expressed in hematopoietic cells and is a crucial gatekeeper for immune cell activation, particularly in T lymphocytes.[4][5][7]

Structurally, Cbl-b contains several key functional domains:

-

Tyrosine Kinase Binding (TKB) Domain: Recognizes and binds to specific phosphorylated tyrosine residues on target proteins.[7][9]

-

RING Finger Domain: Recruits ubiquitin-conjugating enzymes (E2) to catalyze the transfer of ubiquitin to the substrate.[2][7]

-

Ubiquitin-Associated (UBA) Domain: Interacts with ubiquitin, potentially influencing the type of ubiquitin chain formed.[7]

Cbl-b's primary role is to set the activation threshold for T cells. It ensures that T cell activation requires two distinct signals: T-cell receptor (TCR) engagement with an antigen and co-stimulation from a receptor like CD28.[6][7][10] In the absence of the CD28 co-stimulatory signal, Cbl-b becomes active and ubiquitinates key downstream signaling proteins, leading to T cell anergy or tolerance.[6][7][11]

The Role of Cbl-b in Immune Cells

Cbl-b's regulatory function extends across both the adaptive and innate immune systems.

-

T Cells: Cbl-b is a master negative regulator of T cell activation.[2][6] Genetic deletion or inhibition of Cbl-b allows T cells to become fully activated by TCR stimulation alone, bypassing the need for CD28 co-stimulation.[10][12] Cbl-b-deficient T cells exhibit enhanced proliferation, cytokine production (IFN-γ, IL-2), and resistance to suppression by regulatory T cells (Tregs) and TGF-β.[4][5][13]

-

Natural Killer (NK) Cells: Cbl-b also dampens NK cell activation and cytotoxicity.[4][6] Inhibition of Cbl-b enhances NK cell-mediated killing of tumor cells.[6]

-

Dendritic Cells (DCs): In DCs, Cbl-b deficiency leads to increased production of pro-inflammatory cytokines like TNF-α and IL-6 upon Toll-like receptor (TLR) stimulation.[6]

-

B Cells: Cbl-b negatively regulates B-cell receptor (BCR) and CD40 signaling, with its deficiency leading to hyperproliferation in response to CD40 stimulation.[4][7]

Key Signaling Pathways Modulated by Cbl-b

Cbl-b integrates signals from multiple co-stimulatory and co-inhibitory pathways to fine-tune the immune response. It acts as a central node downstream of critical immune checkpoint receptors.

-

TCR and CD28 Signaling: Upon TCR engagement without CD28 co-stimulation, Cbl-b is activated and targets several key signaling intermediates for ubiquitination and subsequent degradation or inactivation. These substrates include Phospholipase C-γ1 (PLC-γ1), Protein Kinase C-θ (PKC-θ), and the p85 subunit of PI3K.[7][14][15] CD28 signaling, conversely, leads to the degradation of Cbl-b itself, thus lifting the brake on T cell activation.[1][7]

-

CTLA-4 and PD-1 Signaling: The inhibitory receptors CTLA-4 and PD-1 promote immune tolerance, in part by leveraging Cbl-b. CTLA-4 engagement induces Cbl-b expression, reinforcing the threshold for T cell activation.[6][7] Cbl-b is also a critical downstream mediator of PD-1/PD-L1 signaling, and Cbl-b knockout has been shown to impair tumor regression in response to PD-L1 blockade in some models.[6]

Below is a diagram illustrating the central role of Cbl-b in T cell activation.

Preclinical Evidence: Targeting Cbl-b for Cancer Therapy

A substantial body of preclinical data validates Cbl-b as a potent target for cancer immunotherapy.

Genetic Knockout Models

Studies using Cbl-b knockout (Cbl-b-/-) mice have been instrumental in demonstrating its therapeutic potential. These mice exhibit spontaneous rejection of various transplanted tumors and are resistant to subsequent tumor rechallenges.[4][16] This anti-tumor effect is primarily mediated by hyperactive CD8+ T cells and NK cells.[4]

| Model | Finding | Reference |

| UVB-induced tumor model | >80% of Cbl-b-/- mice spontaneously rejected tumors compared to wild-type mice. | [6][13] |

| TC-1 tumor model | Adoptively transferred Cbl-b-/- CD8+ T cells eradicated established tumors. | [6][13] |

| EL4 and EG7 lymphoma models | Cbl-b-/- mice demonstrated dramatically reduced tumor growth of both weakly and highly immunogenic tumors. | [4] |

| ATM-/- spontaneous lymphoma | Crossing onto a Cbl-b-/- background prevented the development of spontaneous T cell lymphomas. | [4] |

Pharmacological Inhibition

The development of small molecule inhibitors targeting Cbl-b has translated the genetic findings into a viable therapeutic strategy.[1][6] These inhibitors are designed to block the E3 ligase activity of Cbl-b, thereby preventing the ubiquitination of its target proteins and lowering the threshold for immune cell activation.[3][17]

| Compound | Mechanism | Preclinical Findings | Reference |

| NX-1607 (Nurix Therapeutics) | Oral small molecule inhibitor. | Enhances T cell activation, reduces T cell exhaustion, and induces T cell-dependent tumor regression in mouse lymphoma models. | [3][18] |

| HST-1011 (HotSpot Therapeutics) | Oral, selective, allosteric inhibitor. | Binds to a "natural hotspot" to inactivate Cbl-b, leading to activation of T cells and NK cells and anti-tumor immune responses. | [6][19] |

| NTX-801 (Nimbus Therapeutics) | Small molecule inhibitor. | Demonstrated strong immune cell activation and significant tumor growth inhibition in a syngeneic mouse model, with complete responses when combined with anti-PD-1. | [20] |

| C7683 (Nx-1607 analogue) | Small molecule inhibitor. | Acts as an "intramolecular glue," locking Cbl-b in an inactive conformation by binding to the TKBD and linker helix region. | [3][21][22] |

Clinical Development of Cbl-b Inhibitors

The promising preclinical data have led to the advancement of Cbl-b inhibitors into clinical trials for patients with advanced solid tumors.

-

NX-1607: Nurix Therapeutics is evaluating NX-1607 in an ongoing Phase 1 trial in adults with a range of advanced malignancies.[3][18][23] Initial data have shown that treatment results in dose-dependent pharmacologic activity consistent with target engagement and immune modulation.[23]

-

HST-1011: HotSpot Therapeutics is conducting a Phase 1/2 clinical study to evaluate HST-1011 alone and in combination with the anti-PD-1 therapy cemiplimab in patients with advanced solid tumors.[19]

-

APN401: This is an ex vivo cell therapy approach where siRNA is used to silence Cbl-b in patient-derived immune cells, which are then re-infused. Initial results from a Phase 1b trial in patients with advanced solid tumors have shown signs of clinical activity, correlating Cbl-b silencing with increased cytokine induction (IFN-γ, IL-2, TNF-α).

Key Experimental Protocols

Investigating the function of Cbl-b and the efficacy of its inhibitors involves a range of standard and specialized immunological and oncological assays.

In Vivo Syngeneic Mouse Tumor Model

This protocol outlines a typical workflow for evaluating a Cbl-b inhibitor in a mouse model.

Objective: To assess the anti-tumor efficacy of a Cbl-b inhibitor, alone or in combination with checkpoint blockade (e.g., anti-PD-1).

Methodology:

-

Cell Culture: Culture a syngeneic murine tumor cell line (e.g., CT26 colon carcinoma, MC38 colorectal adenocarcinoma) in appropriate media.

-

Tumor Inoculation: Subcutaneously inject a suspension of tumor cells (typically 0.5-1 x 10^6 cells) into the flank of 6-8 week old immunocompetent mice (e.g., BALB/c or C57BL/6).

-

Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³). Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).

-

Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle, Cbl-b inhibitor, anti-PD-1 antibody, Combination). Administer the Cbl-b inhibitor via the appropriate route (e.g., oral gavage) and schedule (e.g., daily). Administer antibodies via intraperitoneal injection (e.g., twice weekly).

-

Endpoint Analysis:

-

Continue monitoring tumor growth until tumors in the control group reach a predetermined endpoint.

-

At the end of the study, euthanize mice and harvest tumors, spleens, and tumor-draining lymph nodes.

-

Immunophenotyping: Prepare single-cell suspensions and perform flow cytometry to analyze immune cell populations (e.g., CD8+ T cells, CD4+ T cells, Tregs, NK cells) and their activation status (e.g., expression of CD44, CD69, IFN-γ, Granzyme B).

-

Histology: Perform immunohistochemistry (IHC) on tumor sections to visualize and quantify tumor-infiltrating lymphocytes (TILs).

-

In Vitro T Cell Activation Assay

Objective: To determine the effect of a Cbl-b inhibitor on T cell activation, proliferation, and cytokine production.

Methodology:

-

T Cell Isolation: Isolate primary T cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using negative selection magnetic beads.

-

Plate Coating: Coat 96-well plates with an anti-CD3 antibody (e.g., OKT3 for human, 2C11 for mouse) to provide the primary TCR signal. For co-stimulation conditions, also coat with an anti-CD28 antibody.

-

Cell Plating and Treatment: Plate the isolated T cells in the antibody-coated wells. Add the Cbl-b inhibitor at various concentrations. Include vehicle-only and unstimulated controls.

-

Incubation: Culture the cells for 48-72 hours.

-

Proliferation Analysis:

-

Add a proliferation dye (e.g., CFSE) to T cells before plating and measure dye dilution by flow cytometry after incubation.

-

Alternatively, add BrdU or ³H-thymidine during the final hours of culture and measure incorporation.

-

-

Cytokine Analysis: Collect the culture supernatant and measure cytokine levels (e.g., IL-2, IFN-γ, TNF-α) using ELISA or a multiplex bead array (e.g., Luminex).

-

Activation Marker Analysis: Harvest cells and stain for surface activation markers (e.g., CD25, CD69) for analysis by flow cytometry.

Cbl-b Ubiquitination Assay

Objective: To confirm that a compound inhibits the E3 ligase activity of Cbl-b.

Methodology:

-

Cell Culture and Lysis: Use a relevant cell line (e.g., Jurkat T cells) or primary T cells. Stimulate the cells as required and treat with the Cbl-b inhibitor and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated substrates to accumulate. Lyse the cells in a buffer containing deubiquitinase inhibitors.

-

Immunoprecipitation (IP): Incubate the cell lysate with an antibody against a known Cbl-b substrate (e.g., PLC-γ1) conjugated to protein A/G beads to pull down the target protein.

-

Western Blotting: Elute the immunoprecipitated proteins from the beads, separate them by SDS-PAGE, and transfer to a membrane.

-

Detection: Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitination status of the target protein. A decrease in the ubiquitin signal in inhibitor-treated samples compared to vehicle indicates successful inhibition of Cbl-b E3 ligase activity.

Conclusion and Future Directions

Cbl-b stands out as a high-potential, druggable target in immuno-oncology.[1][6] Its role as an intracellular master regulator of both innate and adaptive immunity provides a unique opportunity to overcome resistance to existing checkpoint inhibitors and broaden the utility of cancer immunotherapy.[6][24] The ongoing clinical trials of small molecule inhibitors and cell therapies targeting Cbl-b are highly anticipated.

Future research will focus on:

-

Biomarker Identification: Identifying patient populations most likely to respond to Cbl-b inhibition based on specific gene expression profiles or TME characteristics.[6][24]

-

Combination Strategies: Optimizing combination therapies, particularly with PD-1/PD-L1 inhibitors, to achieve synergistic anti-tumor effects.[20]

-

Understanding Resistance: Investigating potential mechanisms of resistance to Cbl-b-targeted therapies.

-

Expanding to Other Indications: Exploring the therapeutic potential of Cbl-b modulation in other areas, such as chronic infections and autoimmune diseases.[3][25]

The strategic inhibition of Cbl-b holds substantial promise for reinvigorating the anti-tumor immune response and represents a significant advancement in the field of cancer immunotherapy.[1]

References

- 1. tandfonline.com [tandfonline.com]

- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 3. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]

- 4. Modulation of Immune Cell Functions by the E3 Ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]

- 6. jitc.bmj.com [jitc.bmj.com]

- 7. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The role of CBL family ubiquitin ligases in cancer progression and therapeutic strategies [frontiersin.org]

- 9. The role of CBL family ubiquitin ligases in cancer progression and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. E3 Ubiquitin Ligase Cbl-b Regulates Pten via Nedd4 in T Cells Independently of Its Ubiquitin Ligase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jitc.bmj.com [jitc.bmj.com]

- 13. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. JCI - Ablation of Cbl-b provides protection against transplanted and spontaneous tumors [jci.org]

- 17. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]

- 18. ashpublications.org [ashpublications.org]

- 19. HotSpot Therapeutics Presents Preclinical Data from CBL-B Program at 2023 Society for Immunotherapy of Cancer Annual Meeting [prnewswire.com]

- 20. nimbustx.com [nimbustx.com]

- 21. Probing the mechanism of Cbl-b inhibition by a small-molecule inhibitor | bioRxiv [biorxiv.org]

- 22. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. firstwordpharma.com [firstwordpharma.com]

- 24. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

Cbl-b Protein Domains and Inhibitor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is a RING finger E3 ubiquitin ligase that has emerged as a critical negative regulator of immune cell activation, particularly in T-cells and Natural Killer (NK) cells.[1][2][3] By setting the activation threshold for immune responses, Cbl-b plays a crucial role in maintaining peripheral immune tolerance.[4][5] Its function as an intracellular immune checkpoint has made it an attractive therapeutic target for immuno-oncology, with the goal of enhancing anti-tumor immunity by inhibiting its activity.[6][7][8] This guide provides an in-depth overview of Cbl-b's domain architecture, its role in signaling pathways, the mechanisms of inhibitor binding, and key experimental protocols for its study.

Cbl-b Protein Domain Architecture

Cbl-b, like other members of the Cbl family, possesses a highly conserved modular structure. The N-terminal region contains the necessary domains for its E3 ligase activity, while the C-terminal portion is involved in protein-protein interactions and dimerization.[4][8][9]

-

Tyrosine Kinase Binding (TKB) Domain: This N-terminal domain is unique to Cbl proteins and is responsible for recognizing and binding to specific phosphorylated tyrosine (pTyr) motifs on substrate proteins, such as ZAP-70 and Syk.[2][4][10] The TKB domain itself is a composite structure comprising three distinct subdomains: a four-helix bundle (4H), a calcium-binding EF hand, and a variant SH2 domain.[4][11] This domain is the primary determinant of substrate specificity.[10]

-

Linker Helix Region (LHR): A short, highly conserved helical region that connects the TKB and RING domains.[2][12] The LHR is not merely a passive connector; it plays a critical regulatory role. For Cbl-b to become active, a specific tyrosine residue within this linker (Tyr363) must be phosphorylated.[4][8] This phosphorylation event induces a conformational change that unmasks the RING domain, switching the protein from an inactive to an active state.[2][4]

-

RING Finger Domain: The "Really Interesting New Gene" (RING) domain confers the catalytic E3 ubiquitin ligase activity.[9] It functions by recruiting a ubiquitin-conjugating enzyme (E2) that is loaded with ubiquitin, facilitating the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target substrate protein.[2][4][13]

-

Proline-Rich (PR) Region: Located in the C-terminal half, this region contains motifs that bind to the SH3 domains of various adaptor and signaling proteins, such as CIN85.[4][10] This allows Cbl-b to function as a scaffold, bringing together different components of signaling pathways.

-

Ubiquitin-Associated (UBA) Domain: Found at the C-terminus, the UBA domain interacts with ubiquitin itself.[4] This interaction is crucial for the dimerization of Cbl-b, a process that is regulated by ubiquitin binding and is required for the efficient ubiquitination of its substrates.[4][14] Interestingly, while highly similar in sequence to the UBA domain of its homolog c-Cbl, the Cbl-b UBA domain has a much greater affinity for ubiquitin.[2][15]

The Role of Cbl-b in T-Cell Activation Signaling

Cbl-b acts as a master gatekeeper of T-cell activation.[5][16] For a naïve T-cell to become fully activated, it requires two signals from an antigen-presenting cell (APC): Signal 1 through the T-cell receptor (TCR) recognizing a specific antigen, and Signal 2, a co-stimulatory signal, typically via the CD28 receptor. In the absence of the CD28 co-stimulation, Cbl-b becomes a dominant force, targeting key downstream signaling proteins for ubiquitination and subsequent degradation or inactivation.[10][16] This process raises the activation threshold and can lead to a state of T-cell anergy (unresponsiveness).[5][10]

Key targets of Cbl-b in the TCR signaling pathway include:

-

PI3K (Phosphatidylinositol 3-kinase): Cbl-b can target the p85 regulatory subunit of PI3K for ubiquitination.[16][17]

-

Vav1: A crucial GDP/GTP exchange factor that Cbl-b ubiquitinates, suppressing its activity.[10]

-

PKC-θ (Protein Kinase C-theta): Cbl-b associates with and regulates the activation of PKC-θ, which is essential for the NF-κB activation pathway.[18]

-

Crk-L: Cbl-b ubiquitinates the adaptor protein Crk-L, which disrupts its association with C3G and down-regulates Rap-1 activation.[2]

When CD28 is engaged, it triggers signaling cascades that lead to the ubiquitination and degradation of Cbl-b itself, effectively removing the "brake" on T-cell activation.[6][9] Therefore, inhibiting Cbl-b pharmacologically is designed to mimic this effect, lowering the T-cell activation threshold even in the absence of a strong co-stimulatory signal.[16][19]

References

- 1. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]

- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 3. jitc.bmj.com [jitc.bmj.com]

- 4. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. T Cell Activation Threshold Regulated by E3 Ubiquitin Ligase Cbl-b Determines Fate of Inducible Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ebi.ac.uk [ebi.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. Structural basis for ubiquitin-mediated dimerization and activation of the ubiquitin protein ligase Cbl-b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Differential ubiquitin binding of the UBA domains from human c-Cbl and Cbl-b: NMR structural and biochemical insights - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. CBLB (gene) - Wikipedia [en.wikipedia.org]

- 18. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 19. aacrjournals.org [aacrjournals.org]

Understanding the Cbl-b family of proteins

An In-depth Technical Guide to the Cbl-b Family of Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Casitas B-lineage lymphoma (Cbl) family of proteins, particularly Cbl-b, are critical regulators of intracellular signaling pathways, acting primarily as E3 ubiquitin ligases. Cbl-b is a key gatekeeper of immune activation, establishing the threshold for T-cell activation and maintaining peripheral tolerance.[1] Its role in negatively regulating both adaptive and innate immunity has positioned it as a significant therapeutic target for a range of human diseases, including cancer and autoimmune disorders.[2][3] This guide provides a comprehensive technical overview of the Cbl-b protein, including its structure, enzymatic function, role in key signaling cascades, and its potential in drug development. Detailed experimental protocols and quantitative data are presented to serve as a resource for the scientific community.

Core Concepts: Structure and Function of Cbl-b

The Cbl family in mammals consists of three members: c-Cbl, Cbl-b, and Cbl-c (also known as Cbl-3).[3][4] c-Cbl and Cbl-b are highly homologous and widely expressed, while Cbl-c is a shorter isoform found mainly in epithelial cells.[4] Cbl-b is a multi-domain protein that functions both as an E3 ubiquitin ligase and as a molecular scaffold or adaptor protein.[2][5]

Domain Architecture

The structure of Cbl-b is integral to its function, comprising several conserved domains:

-

Tyrosine Kinase Binding (TKB) Domain: Located at the N-terminus, this domain is responsible for substrate specificity. It recognizes and binds to specific phosphorylated tyrosine (pY) residues on target proteins, such as receptor and non-receptor tyrosine kinases.[2][5] The TKB domain itself is a composite structure containing a four-helix bundle (4H), a calcium-binding EF-hand, and a divergent SH2 domain, which collectively form an integrated phosphoprotein-recognition module.[6]

-

Linker Helix Region (LHR): A flexible helical region that connects the TKB and RING domains. This region is crucial for the regulation of Cbl-b's E3 ligase activity.[7] Phosphorylation of a key tyrosine residue (Y363) in this linker disrupts an autoinhibitory interaction with the TKB domain, leading to a conformational change that activates the E3 ligase function.[6]

-

RING Finger (RF) Domain: The "Really Interesting New Gene" finger domain confers E3 ubiquitin ligase activity.[2] It does not form a covalent intermediate with ubiquitin itself but recruits a ubiquitin-conjugating enzyme (E2) that is charged with ubiquitin (E2~Ub), facilitating the direct transfer of ubiquitin to a lysine residue on the substrate protein.[5][6]

-

Proline-Rich Region (PRR): This C-terminal region contains multiple binding motifs for Src Homology 3 (SH3) domain-containing proteins, allowing Cbl-b to act as an adaptor protein, bringing other signaling molecules into the complex.[2][5]

-

Ubiquitin-Associated (UBA) Domain: Located at the C-terminus, this domain allows Cbl-b to bind to ubiquitinated proteins, which may play a role in regulating downstream signaling events or the processivity of ubiquitination.[5]

Enzymatic Function: The Ubiquitination Cascade

Cbl-b functions as the final enzyme in the ubiquitination cascade, a critical post-translational modification process. This cascade involves three key enzymes:

-

E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.[5]

-

E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from the E1 enzyme.[5]

-

E3 (Ubiquitin Ligase - Cbl-b): Binds to both the substrate (via the TKB domain) and the E2~Ub complex (via the RING domain), catalyzing the transfer of ubiquitin to the substrate.[2][5]

The type of ubiquitination determines the fate of the target protein. Polyubiquitination through lysine-48 (K48) typically targets proteins for degradation by the 26S proteasome, whereas monoubiquitination or multi-monoubiquitination often signals for protein trafficking, such as endocytosis and lysosomal degradation.[5]

Cbl-b in Immune Regulation

Cbl-b is a master regulator of immune responses, particularly in T lymphocytes, where it acts as a critical checkpoint to prevent unwarranted activation and autoimmunity.[8]

T-Cell Activation and Tolerance

In naive T-cells, full activation requires two signals: Signal 1 through the T-cell receptor (TCR) recognizing a specific antigen, and Signal 2, a co-stimulatory signal, most commonly via the CD28 receptor. Cbl-b is the key molecule that enforces this requirement for co-stimulation.[8] In the absence of a CD28 signal, Cbl-b remains active and ubiquitinates key downstream signaling molecules of the TCR pathway, such as PLCγ1, Vav1, and the p85 subunit of PI3K, thereby terminating the activation signal and inducing a state of unresponsiveness known as anergy.[8][9]

When CD28 is engaged, it triggers signaling cascades that lead to the ubiquitination and proteasomal degradation of Cbl-b itself, effectively "releasing the brake" and permitting full T-cell activation, proliferation, and IL-2 production.[8] Consequently, T-cells from Cbl-b knockout mice are hyperresponsive; they can be fully activated by TCR stimulation alone, without the need for CD28 co-stimulation, and are resistant to anergy induction.[8][10]

B-Cell and NK-Cell Regulation

Cbl-b also plays a regulatory role in other immune cells. In B-cells, it negatively regulates B-cell receptor (BCR) signaling by targeting the tyrosine kinase Syk for ubiquitination and degradation.[11] In Natural Killer (NK) cells, Cbl-b deficiency leads to enhanced anti-tumor activity, indicating a similar negative regulatory function.[3]

Role in Disease and Therapeutic Implications

The potent immune-suppressing function of Cbl-b makes it a critical molecule in both autoimmunity and cancer.

-

Autoimmunity: Because Cbl-b is essential for maintaining T-cell tolerance, its absence leads to a breakdown of self-tolerance. Mice deficient in Cbl-b are highly susceptible to developing spontaneous and induced autoimmune diseases.[11]

-

Cancer Immunology: The ability of Cbl-b to suppress T-cell and NK-cell function is a significant barrier to effective anti-tumor immunity. Tumors can exploit this checkpoint to evade immune destruction. Genetic knockout of Cbl-b in mice results in spontaneous rejection of various transplanted tumors.[12] This has made Cbl-b a highly attractive target for cancer immunotherapy. The goal of Cbl-b inhibitors is to pharmacologically mimic the genetic knockout, unleashing the full potential of the patient's immune system to attack cancer cells.[7][13]

Quantitative Data

Cbl-b Substrates and Interacting Partners

Cbl-b interacts with a wide array of signaling proteins. The interaction is typically dependent on the phosphorylation of tyrosine residues on the substrate, which are then recognized by the Cbl-b TKB domain.

| Substrate/Partner | Cell Type(s) | Function Regulated | Reference(s) |

| ZAP-70 / Syk | T-Cells, B-Cells | TCR/BCR signaling, activation | [14][15][16] |

| PLCγ1 | T-Cells | TCR signaling, calcium mobilization | [8][9] |

| Vav1 | T-Cells | TCR signaling, cytoskeletal rearrangement | [5][9] |

| PI3K (p85) | T-Cells | Co-stimulation, cell survival | [5] |

| PDGFRβ | Fibroblasts | Receptor internalization, chemotaxis | [14] |

| Crk-L | T-Cells | Adhesion, Rap1 activation | [5] |

| SMAD7 | T-Cells | TGF-β signaling, Treg function | [9] |

Potency of Cbl-b Small Molecule Inhibitors

The development of small molecule inhibitors targeting Cbl-b's E3 ligase activity is a major focus of cancer immunotherapy research.

| Inhibitor | Assay Type | Potency | Reference(s) |

| NX-1607 | HTRF Assay (in vitro) | IC₅₀ = 59 nM | [1] |

| NX-1607 | T-cell IL-2 Production | EC₅₀ (2.5x) = 130 nM | [1] |

| NX-1607 | SPR Binding Assay | Kᴅ = 0.4 nM | [1] |

| C7683 (NX-1607 analogue) | SPR Binding Assay | Kᴅ = 8-12 nM | [7] |

| NRX-8 | Binding Assay | Kᴅ = 20 nM | [6] |

| Ageliferin Derivatives | Enzymatic Assay (in vitro) | IC₅₀ = 18-35 µM | [17] |

Functional Consequences of Cbl-b Deficiency in T-Cells

Genetic deletion of Cbl-b leads to significant, quantifiable changes in T-cell function.

| Parameter | Cell Type | Effect of Cbl-b Knockout | Reference(s) |

| IL-2 Production | Human CD4+ T-Cells | Significantly increased at baseline and upon TCR stimulation | [9][11][17] |

| Proliferation | Murine CD8+ T-Cells | Hyperproliferation, resistance to Treg suppression | [8] |

| CD25 Expression | Human CD4+ T-Cells | Significantly higher at baseline and upon TCR stimulation | [11] |

| CD69 Expression | Human CD4+ T-Cells | Significantly higher at baseline and upon TCR stimulation | [11] |

| PLCγ1 Phosphorylation | Jurkat T-Cells | Increased in a dose-dependent manner with inhibitor NX-1607 | [18] |

| Src Phosphorylation | Fibroblasts (c-Cbl/Cbl-b DKO) | Elevated upon PDGF stimulation | [14] |

Key Experimental Protocols

Protocol: In Vitro Ubiquitination Assay

This protocol is used to determine if a substrate protein is ubiquitinated by Cbl-b in a controlled, cell-free system.

Reagents:

-

Recombinant E1 Activating Enzyme

-

Recombinant E2 Conjugating Enzyme (e.g., UbcH5b)

-

Recombinant, purified Cbl-b (E3 Ligase)

-

Recombinant, purified substrate protein

-

Biotinylated-Ubiquitin

-

ATP solution (2 mM)

-

10x Ubiquitination Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl₂)

-

SDS-PAGE loading buffer

Procedure:

-

Prepare a reaction mixture in a microcentrifuge tube on ice. For a 50 µL final volume, add the components in the following order:

-

Water to final volume

-

5 µL of 10x Ubiquitination Buffer

-

Recombinant E1 (final concentration ~50 nM)

-

Recombinant E2 (final concentration ~100-200 nM)

-

Biotinylated-Ubiquitin (final concentration ~5 µM)

-

Substrate protein (final concentration ~200 nM)

-

Recombinant Cbl-b (final concentration ~20-50 nM)

-

-

Initiate the reaction by adding 5 µL of 2 mM ATP solution. For a negative control, add 5 µL of water instead of ATP.

-

Incubate the reaction at 37°C for 60-90 minutes.

-

Stop the reaction by adding 2x SDS-PAGE loading buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

Resolve the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Detect ubiquitination by Western blotting using Streptavidin-HRP (to detect biotinylated-ubiquitin) or an antibody specific to the substrate. A ladder of higher molecular weight bands corresponding to the substrate indicates successful ubiquitination.

Protocol: Immunoprecipitation (IP) of Cbl-b and Interacting Proteins

This protocol is used to isolate Cbl-b from a cell lysate to identify its binding partners or analyze its post-translational modifications.

Reagents:

-

Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Anti-Cbl-b antibody.

-

Isotype control IgG (e.g., Rabbit IgG).

-

Protein A/G magnetic beads or agarose resin.

-

Wash Buffer (e.g., PBS with 0.1% Tween-20).

-

Elution Buffer (e.g., SDS-PAGE loading buffer).

Procedure:

-

Cell Lysis: Lyse cultured cells (e.g., ~1-2 x 10⁷ T-cells) in 1 mL of ice-cold Lysis Buffer. Incubate on ice for 20 minutes.

-

Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (clarified lysate) to a new tube.

-

Pre-clearing (Optional but Recommended): Add 20-30 µL of Protein A/G beads to the lysate and incubate with rotation for 1 hour at 4°C. This step removes proteins that non-specifically bind to the beads. Pellet the beads and transfer the pre-cleared lysate to a new tube.

-

Immunoprecipitation: Add 2-5 µg of anti-Cbl-b antibody to the pre-cleared lysate. For the negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.

-

Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

-

Capture: Add 30-50 µL of washed Protein A/G beads to each tube and incubate with rotation for an additional 1-2 hours at 4°C.

-

Washing: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose). Discard the supernatant. Wash the beads 3-4 times with 1 mL of cold Wash Buffer.

-

Elution: After the final wash, remove all supernatant and resuspend the bead pellet in 30-50 µL of 1x SDS-PAGE loading buffer. Boil at 95-100°C for 5-10 minutes to elute the proteins.

-

Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis to detect Cbl-b and any co-immunoprecipitated proteins.

Protocol: T-Cell Proliferation Assay (CFSE-based)

This protocol measures T-cell proliferation by tracking the dilution of a fluorescent dye, CFSE, as cells divide.

Reagents:

-

Isolated T-cells (e.g., from wild-type vs. Cbl-b knockout mice).

-

CFSE (Carboxyfluorescein succinimidyl ester) dye.

-

Complete RPMI-1640 medium.

-

T-cell activation stimulus (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies).

-

FACS buffer (PBS + 2% FBS).

Procedure:

-

Cell Preparation: Isolate primary T-cells and resuspend them in PBS at a concentration of 10-20 x 10⁶ cells/mL.

-

CFSE Staining: Add CFSE to the cell suspension to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C, protected from light.

-

Quenching: Stop the staining reaction by adding 5-10 volumes of cold complete RPMI medium. Incubate on ice for 5 minutes.

-

Washing: Wash the cells 2-3 times with complete medium to remove excess CFSE.

-

Plating and Stimulation: Resuspend the CFSE-labeled cells in complete medium and plate them in a tissue culture plate pre-coated with anti-CD3 antibody. Add soluble anti-CD28 antibody to the desired wells. Include an unstimulated control.

-

Incubation: Culture the cells for 3-5 days at 37°C, 5% CO₂.

-

Harvesting and Analysis: Harvest the cells, wash with FACS buffer, and acquire data on a flow cytometer.

-

Data Interpretation: Analyze the CFSE fluorescence in the live-cell gate. Unproliferated cells will form a single bright peak. With each cell division, the CFSE intensity will halve, resulting in a series of peaks with progressively lower fluorescence. The proliferation index and percentage of divided cells can be calculated using analysis software. Compare the profiles of wild-type vs. Cbl-b knockout T-cells under different stimulation conditions.[19][20]

Conclusion

Cbl-b is a central negative regulator of immune cell activation with a well-defined role as an E3 ubiquitin ligase. Its function as a gatekeeper for T-cell activation and tolerance places it at a critical nexus in the balance between immunity and autoimmunity. The profound anti-tumor effects observed upon Cbl-b deletion have validated it as a premier target for cancer immunotherapy. The ongoing development of potent and selective small molecule inhibitors, such as NX-1607, holds significant promise for a new class of therapeutics designed to overcome immune suppression in the tumor microenvironment and enhance the efficacy of cancer treatments.[13][18] A deep, mechanistic understanding of Cbl-b function, aided by the quantitative and methodological approaches outlined in this guide, is essential for realizing the full therapeutic potential of targeting this pathway.

References

- 1. nurixtx.com [nurixtx.com]

- 2. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. NX-1607 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Autoinhibition and phosphorylation-induced activation mechanisms of human cancer and autoimmune disease-related E3 protein Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Overproduction of IFNγ by Cbl-b–Deficient CD8+ T Cells Provides Resistance against Regulatory T Cells and Induces Potent Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overproduction of IL-2 by Cbl-b deficient CD4+ T cells provides resistance against regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cbl-b deficiency prevents functional but not phenotypic T cell anergy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Ubiquitin Ligases c-Cbl and Cbl-b Negatively Regulate Platelet-derived Growth Factor (PDGF) BB-induced Chemotaxis by Affecting PDGF Receptor β (PDGFRβ) Internalization and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A direct interaction between the adaptor protein Cbl-b and the kinase zap-70 induces a positive signal in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. CBLB Deficiency in Human CD4+ T Cells Results in Resistance to T Regulatory Suppression through Multiple Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A comparative study of colorimetric cell proliferation assays in immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. agilent.com [agilent.com]

- 20. nurixtx.com [nurixtx.com]

Methodological & Application

Application Notes and Protocols for Cbl-b-IN-7 in In-Vitro T-Cell Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Casitas B-lineage lymphoma-b (Cbl-b) is a critical intracellular immune checkpoint.[1][2] As an E3 ubiquitin ligase, Cbl-b negatively regulates T-cell activation, establishing a key threshold for immune responses.[2][3][4] It functions downstream of the T-cell receptor (TCR) and, particularly in the absence of CD28 co-stimulation, targets essential signaling proteins for degradation, thereby promoting immune tolerance.[2][3][5] Inhibition of Cbl-b has emerged as a promising therapeutic strategy in immuno-oncology, as it can lower the T-cell activation threshold, enhance anti-tumor immunity, and reverse T-cell exhaustion.[5][6][7]

Cbl-b-IN-7 is a potent, cell-permeable small molecule inhibitor of Cbl-b.[8] These application notes provide detailed protocols for utilizing this compound to modulate and study T-cell function in various in-vitro settings.

Mechanism of Action

Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated. Cbl-b attenuates this signal by ubiquitinating key downstream effector molecules, including Phospholipase C gamma 1 (PLCγ1) and the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K).[2][3] This action dampens the activation of critical pathways such as the MAPK/ERK and PI3K/Akt signaling axes, which are essential for T-cell activation, proliferation, and cytokine production.[2]

This compound acts as an intramolecular glue, locking Cbl-b in an inactive conformation.[1][6] By inhibiting the E3 ligase activity of Cbl-b, the inhibitor prevents the ubiquitination and subsequent degradation of these key signaling proteins. This results in sustained and enhanced downstream signaling, leading to robust T-cell activation even with suboptimal stimulation.[2]

Data Presentation

Quantitative data for this compound and its expected effects in cellular assays are summarized below.

Table 1: Biochemical Activity of this compound

| Parameter | Value | Reference |

|---|---|---|

| Target | Cbl-b / c-Cbl | [8] |

| IC₅₀ (Cbl-b) | 6.7 nM | [8] |

| IC₅₀ (c-Cbl) | 5.2 nM | [8] |

| Mechanism | E3 Ubiquitin Ligase Inhibitor |[8] |

Table 2: Expected Cellular Effects of this compound in Primary Human T-Cells

| Assay | Readout | Stimulus | Expected Effect with this compound | Concentration Range |

|---|---|---|---|---|